molecular formula C18H19N3O3 B2822012 1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide CAS No. 1797860-79-7

1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide

Cat. No.: B2822012
CAS No.: 1797860-79-7
M. Wt: 325.368
InChI Key: YVCAKADQMFWJLL-UHFFFAOYSA-N
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Description

1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridine moiety, and a benzoyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide typically involves multiple steps:

  • Formation of the Pyridin-2-yloxybenzoyl Intermediate:

      Starting Materials: Pyridine-2-ol and 3-bromobenzoyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

      Procedure: Pyridine-2-ol is reacted with 3-bromobenzoyl chloride to form the pyridin-2-yloxybenzoyl intermediate.

  • Coupling with Piperidine-4-carboxamide:

      Starting Materials: The pyridin-2-yloxybenzoyl intermediate and piperidine-4-carboxamide.

      Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

      Procedure: The pyridin-2-yloxybenzoyl intermediate is coupled with piperidine-4-carboxamide to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and benzoyl moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the benzoyl and pyridine moieties.

    Reduction: Reduced forms of the benzoyl and pyridine moieties.

    Substitution: Substituted derivatives at the pyridine or benzoyl positions.

Scientific Research Applications

1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.

Comparison with Similar Compounds

  • 1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxylate
  • 1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-sulfonamide
  • 1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-thioamide

Comparison:

  • Uniqueness: 1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
  • Differences: The presence of different substituents (carboxamide, carboxylate, sulfonamide, thioamide) can significantly alter the compound’s solubility, stability, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-pyridin-2-yloxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c19-17(22)13-7-10-21(11-8-13)18(23)14-4-3-5-15(12-14)24-16-6-1-2-9-20-16/h1-6,9,12-13H,7-8,10-11H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCAKADQMFWJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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